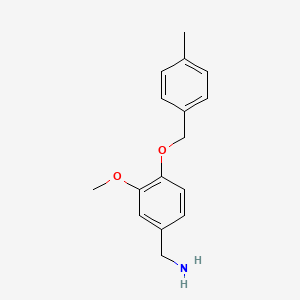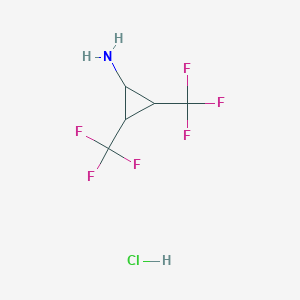
2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H5F6N·HCl. It is characterized by its cyclopropane ring structure with two trifluoromethyl groups attached to the second and third carbon atoms and an amine group attached to the first carbon atom, forming a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Halogenation and Cyclization: Starting with a suitable precursor, such as a cyclopropane derivative, the compound undergoes halogenation followed by cyclization to introduce the trifluoromethyl groups.
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where trifluoromethyl groups are introduced using trifluoromethylating agents.
Industrial Production Methods:
化学反应分析
Types of Reactions: 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.
Substitution: Substitution reactions can introduce different functional groups or replace existing groups on the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
科学研究应用
2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups can influence the electronic properties of the compound, affecting its reactivity and binding affinity to biological targets.
相似化合物的比较
2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride is unique due to its specific structure and trifluoromethyl groups. Similar compounds include:
2,3-Difluorocyclopropan-1-amine hydrochloride
2,3-Dichlorocyclopropan-1-amine hydrochloride
2,3-Dibromocyclopropan-1-amine hydrochloride
These compounds differ in the type of halogen atoms attached to the cyclopropane ring, which can affect their chemical properties and applications.
属性
IUPAC Name |
2,3-bis(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6N.ClH/c6-4(7,8)1-2(3(1)12)5(9,10)11;/h1-3H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTSFUBDJSWKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1N)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B2984325.png)
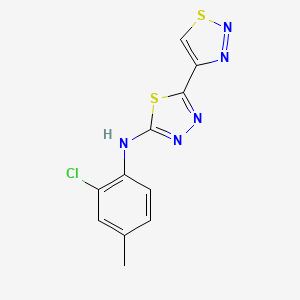
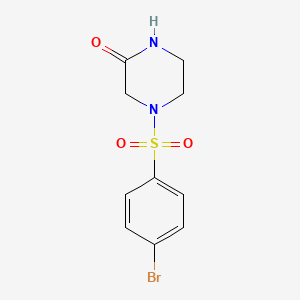
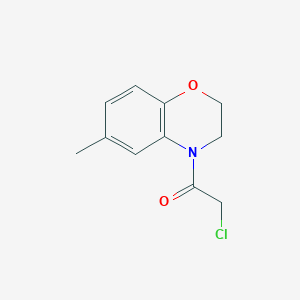
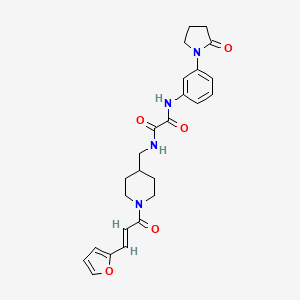
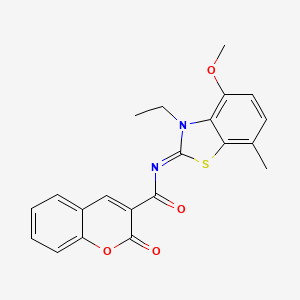
![1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one](/img/structure/B2984333.png)
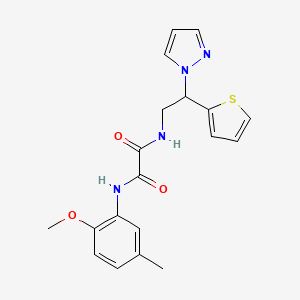
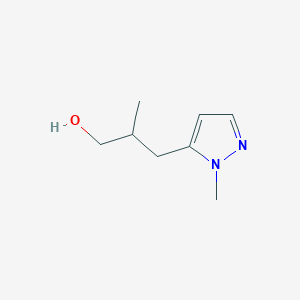
![{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate](/img/structure/B2984341.png)
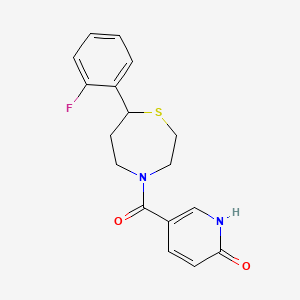
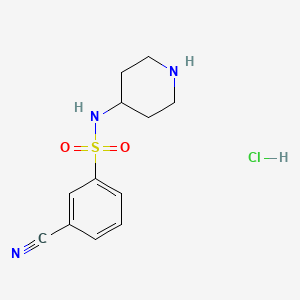
![N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2984346.png)
